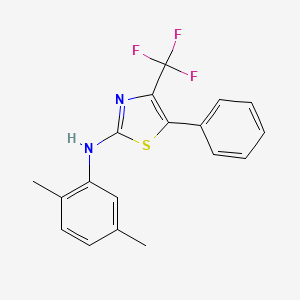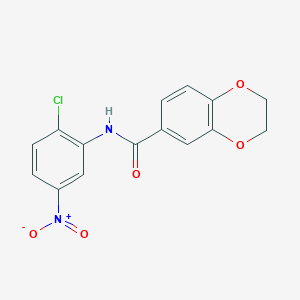![molecular formula C24H28N2O B5164948 2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5164948.png)
2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is notable for its unique structural features, which include a 2-methylphenyl group and a 4-propylcyclohexylphenyl group attached to the oxadiazole ring
准备方法
The synthesis of 2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of substituents: The 2-methylphenyl and 4-propylcyclohexylphenyl groups are introduced through nucleophilic substitution reactions, where the oxadiazole ring acts as the nucleophile.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(2-methylphenyl)-1,3,4-oxadiazole: Lacks the 4-propylcyclohexylphenyl group, resulting in different chemical properties and applications.
5-(4-propylcyclohexyl)phenyl-1,3,4-oxadiazole:
Other oxadiazoles: Compounds with different substituents on the oxadiazole ring, which can significantly alter their chemical behavior and applications.
属性
IUPAC Name |
2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)23-25-26-24(27-23)22-8-5-4-7-17(22)2/h4-5,7-8,13-16,18-19H,3,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQHKDMNGXFXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(1-piperidinyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5164873.png)

![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5164897.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B5164902.png)
![N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5164907.png)
![3-chloro-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5164910.png)
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5164916.png)
![4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5164917.png)
![1-[5-(4-tert-butylphenoxy)pentyl]piperidine](/img/structure/B5164927.png)

![{[(4-methyl-1-piperazinyl)carbonothioyl]thio}acetic acid hydrochloride](/img/structure/B5164961.png)
![N-[2,2-BIS(BUTANE-1-SULFONYL)-1-[(4-ETHYLPHENYL)AMINO]ETHENYL]-4-ETHYLANILINE](/img/structure/B5164968.png)
